molecular formula C9H3Cl2F2N B12645975 2,4-Dichloro-6,7-difluoroquinoline

2,4-Dichloro-6,7-difluoroquinoline

Cat. No.: B12645975
M. Wt: 234.03 g/mol
InChI Key: BISFGPZRAMDVAK-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Isomerism

The systematic IUPAC name for this compound is derived through sequential numbering of the quinoline ring system. Quinoline consists of a benzene ring fused to a pyridine ring, with numbering beginning at the pyridine nitrogen and proceeding clockwise. Substituents are assigned positions based on this numbering: chlorine atoms occupy positions 2 and 4, while fluorine atoms are located at positions 6 and 7.

Positional isomerism arises due to variations in halogen placement. For example, 2,4-dichloro-5,8-difluoroquinoline (CAS 1367807-93-9) represents a structural isomer where fluorine atoms occupy positions 5 and 8 instead of 6 and 7. Similarly, 4,7-dichloroquinoline (CAS 86-98-6) lacks fluorine substituents, highlighting how halogen diversity influences isomer classification.

Table 1: Positional Isomers of Halogenated Quinolines

Compound Name CAS Number Substituent Positions Molecular Formula
This compound 1613289-25-0 2-Cl, 4-Cl, 6-F, 7-F C₉H₃Cl₂F₂N
2,4-Dichloro-5,8-difluoroquinoline 1367807-93-9 2-Cl, 4-Cl, 5-F, 8-F C₉H₃Cl₂F₂N
4,7-Dichloroquinoline 86-98-6 4-Cl, 7-Cl C₉H₅Cl₂N

Molecular Geometry and Conformational Analysis

The quinoline core adopts a planar structure due to aromatic π-conjugation across the fused benzene and pyridine rings. Halogen substituents introduce localized electronic effects without significantly distorting the planar geometry. Chlorine’s larger atomic radius (0.99 Å) compared to fluorine (0.64 Å) creates subtle steric perturbations at positions 2 and 4, while fluorine’s electronegativity (3.98 Pauling scale) enhances electron-withdrawing effects at positions 6 and 7.

Conformational analysis reveals that the 6,7-difluoro substitution pattern minimizes steric hindrance compared to bulkier analogs like 2-chloro-3-(chloromethyl)quinoline (CAS 90097-52-2), which features a chloromethyl group at position 3. The InChIKey for this compound (WLTRWLVNUZAWTB-UHFFFAOYSA-N) encodes its stereochemical neutrality, confirming the absence of chiral centers.

Comparative Structural Features with Related Halogenated Quinoline Derivatives

Structural comparisons underscore the impact of halogen type and position on physicochemical properties. For instance, replacing chlorine with bromine in analogs like 4-bromo-5,8-difluoroquinoline (CAS 1189106-41-9) increases molecular polarizability, enhancing reactivity in nucleophilic substitutions. Conversely, 7,7-difluoro-6H-quinoline (CAS 152283186) exhibits a non-aromatic 6H configuration, altering conjugation patterns compared to fully aromatic derivatives.

Table 2: Comparative Analysis of Halogenated Quinolines

Compound Name Molecular Weight Halogen Substituents Key Structural Feature
This compound 234.03 g/mol 2-Cl, 4-Cl, 6-F, 7-F Planar, electron-deficient core
4-Bromo-5,8-difluoroquinoline 244.04 g/mol 4-Br, 5-F, 8-F Enhanced polarizability
7,7-Difluoro-6H-quinoline 167.15 g/mol 7-F, 7-F Non-aromatic 6H configuration

These structural nuances influence applications in pharmaceutical synthesis, where electron-withdrawing groups like fluorine improve metabolic stability, while chlorine enhances lipophilicity. The compound’s unique substitution pattern positions it as a versatile intermediate for further functionalization, particularly in cross-coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6,7-difluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F2N/c10-5-2-9(11)14-8-3-7(13)6(12)1-4(5)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISFGPZRAMDVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Cyclization

One effective method for synthesizing this compound involves the halogenation of appropriate precursors followed by cyclization. The general steps include:

  • Starting Materials : Typically, 2,4-dichloroaniline or similar compounds are used as starting materials.

  • Reagents : Fluorinating agents such as phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are commonly employed.

  • Reaction Conditions : The reaction is often conducted under reflux conditions to facilitate cyclization and halogenation.

  • Yield : This method can yield high purity products with yields often exceeding 80% under optimized conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing this compound derivatives. This method offers several advantages:

  • Speed : Reactions can be completed in minutes rather than hours.

  • Efficiency : Higher yields are often achieved due to better energy transfer in microwave conditions.

  • Procedure : The process typically involves mixing the starting materials with a suitable solvent and irradiating them with microwaves.

  • Example Reaction : A study demonstrated the synthesis of various dichloroquinoline derivatives using this method, achieving yields around 70-90% within a short reaction time.

Detailed Reaction Pathways

Example Synthesis Route

An illustrative example of a synthesis route for this compound is shown below:

Step Reactants Conditions Product Yield
1 2,4-Dichloroaniline + POCl₃ Reflux at 120°C for 7 hours Intermediate product ~88%
2 Intermediate + Fluorinating agent Reflux until completion This compound >80%

This table summarizes a typical two-step process involving initial chlorination followed by fluorination under controlled conditions.

Characterization of Products

The synthesized compound can be characterized using various analytical techniques:

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6,7-difluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinolines, while cross-coupling reactions can produce various substituted quinolines .

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
2,4-Dichloro-6,7-difluoroquinoline has been studied for its potential as an antimalarial agent. Research indicates that compounds derived from quinoline structures exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. A study demonstrated that derivatives of 2,4-dichloroquinoline showed promising antiplasmodial activity with IC50 values comparable to established treatments like chloroquine .

Mechanism of Action
The mechanism of action involves inhibition of the parasite's ability to replicate and survive within red blood cells. This is primarily achieved through interference with the heme detoxification pathway, which is crucial for the survival of the malaria parasite .

Case Study: Antiplasmodial Efficacy
In vivo studies conducted on mice infected with P. falciparum showed that this compound derivatives significantly reduced parasitemia levels. The study utilized various dosing regimens and monitored survival rates over extended periods, confirming the compound's efficacy as a potential therapeutic agent against malaria .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes essential for bacterial survival.

Case Study: Antimicrobial Efficacy
A series of tests were performed against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was determined to be 32 µg/mL, indicating strong antibacterial potential .

Agricultural Applications

In addition to its medicinal uses, this compound has been explored as an insecticide. Research has shown that quinoline derivatives can exhibit insecticidal properties against various pests.

Insecticidal Activity
Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of larvae from species such as Anopheles stephensi and Aedes aegypti, which are vectors for malaria and dengue fever respectively .

Compound Target Organism IC50 (µM)
This compoundAedes aegypti larvae5.016
4,7-DichloroquinolinePlasmodium falciparum6.7 (CQ-s)

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions including nucleophilic substitutions and coupling reactions. The chlorine atoms in the compound make it a versatile building block for synthesizing more complex derivatives.

Reaction Type Reagents Used Major Products
Nucleophilic SubstitutionSodium methoxideVarious substituted quinolines
Coupling ReactionsPalladium catalystsComplex quinoline derivatives

Toxicological Considerations

While promising in therapeutic applications, the toxicological profile of this compound warrants careful consideration. Long-term studies have indicated potential carcinogenic effects in animal models exposed to high doses over extended periods.

Study Type Findings
Long-term Feeding StudiesInduction of liver tumors in rats
Short-term Toxicity AssessmentSignificant weight loss and organ toxicity observed

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,7-difluoroquinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Quinolines

  • 5,7-Dichloroquinoline (): Differs in chlorine positions (5,7 vs. 2,4), leading to altered electronic effects. Applications: Often used in antimalarial drug precursors, similar to 2,6-dichloroquinoline (), which is a key intermediate in chloroquine synthesis.
  • 2,6-Dichloroquinoline (): Chlorines at positions 2 and 6 create a linear dipole, increasing solubility in polar solvents compared to 2,4-dichloro-6,7-difluoroquinoline. Pharmaceutical Relevance: Critical for synthesizing antimalarial agents due to its ability to coordinate with heme in parasites.

Fluoro-Substituted Quinolines

  • 6,7-Difluoroquinolin-4-one (): Replaces chlorines with a ketone group at position 4 and fluorine at 6,6. The ketone introduces hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzymes). Physicochemical Properties: Lower molecular weight (181.14 g/mol vs. ~272 g/mol for ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate) reduces steric hindrance but decreases lipophilicity.
  • Ethyl 4-Chloro-6,7-difluoroquinoline-3-carboxylate (): Features an ester group at position 3, enabling nucleophilic substitution reactions. The difluoro substitution at 6,7 enhances electron withdrawal, stabilizing the quinoline ring against oxidation. Synthetic Utility: The ester group facilitates further functionalization, such as hydrolysis to carboxylic acids or amidation.

Methoxy-Substituted Quinolines

  • 4-Chloro-6,7-dimethoxyquinoline (): Methoxy groups at 6 and 7 are electron-donating, contrasting with the electron-withdrawing fluorine in this compound. This increases the compound’s nucleophilicity and alters crystal packing via intramolecular C–H⋯Cl interactions . Synthesis: Prepared via POCl3-mediated chlorination of dimethoxynaphthalen-1-ol, yielding 70% purity after chromatography.
  • 6,7-Dimethoxy-4-hydroxyquinoline (): Hydroxyl and methoxy groups enhance solubility in aqueous media but reduce thermal stability (melting point ~403–404 K vs. higher values for halogenated analogs).

Bromo- and Nitro-Substituted Analogs

  • 3-Bromo-6,7-difluoroquinoline (): Bromine at position 3 introduces a heavier atom, increasing molecular weight (271.65 g/mol) and polarizability. This enhances halogen bonding in drug-receptor interactions. Reactivity: Bromine’s lower electronegativity compared to chlorine allows for easier cross-coupling reactions (e.g., Suzuki-Miyaura).
  • 6-Nitroquinolines (): Nitro groups at position 6 are strong electron-withdrawing groups, making the ring more electrophilic. However, nitro groups are prone to reduction, limiting their utility in redox-sensitive applications.

Key Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-Cl, 4-Cl, 6-F, 7-F ~272 (estimated) High electronegativity, drug intermediate -
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6-OCH3, 7-OCH3 223.66 Planar structure, intramolecular H-bonding
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate 4-Cl, 6-F, 7-F, 3-COOEt 271.65 Ester functionalization, synthetic versatility
2,6-Dichloroquinoline 2-Cl, 6-Cl 198.05 Antimalarial precursor, polar solvent solubility
6,7-Difluoroquinolin-4-one 6-F, 7-F, 4-ketone 181.14 Hydrogen-bond donor, enzyme inhibition

Research Findings and Implications

  • Electronic Effects: Fluorine’s strong electron-withdrawing nature in this compound enhances electrophilic aromatic substitution rates at positions 3 and 5, as seen in similar ethyl carboxylate derivatives ().
  • Biological Activity: Chlorine and fluorine synergistically improve metabolic stability and target binding in antimicrobial agents, as observed in halo-substituted quinolines ().
  • Synthetic Challenges: The steric bulk of this compound may complicate further functionalization, necessitating optimized catalysts, as reported for related dichloroquinolines ().

Biological Activity

2,4-Dichloro-6,7-difluoroquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of chlorine and fluorine substituents at specific positions enhances its biological properties. The synthesis of this compound typically involves multi-step reactions including chlorination and fluorination processes.

Antimalarial Activity

Research indicates that quinoline derivatives exhibit notable antimalarial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant in vitro activity against Plasmodium falciparum, the malaria-causing parasite. The following table summarizes the IC50 values (the concentration required to inhibit 50% of the parasite growth) for related compounds:

CompoundIC50 (µM) against P. falciparum
4,7-Dichloroquinoline6.7 (CQ-s) / 8.5 (CQ-r)
This compoundTBD
Chloroquine23 (CQ-s) / 27.5 (CQ-r)

CQ-s and CQ-r refer to chloroquine-sensitive and chloroquine-resistant strains respectively .

In vivo studies have further confirmed the efficacy of these compounds in animal models. For example, 4,7-dichloroquinoline demonstrated significant antiplasmodial effects in infected mice when compared to chloroquine .

Antiviral Activity

Recent investigations have also highlighted the antiviral potential of quinoline derivatives against dengue viruses. In silico studies suggest that these compounds can inhibit all four serotypes of dengue virus by binding to the active sites of viral proteases . This suggests a promising avenue for further research into their use as antiviral agents.

Anticancer Properties

The anticancer activity of quinoline derivatives has been explored in various cancer cell lines. For instance, compounds derived from this compound have shown selective cytotoxicity towards human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. The following table presents the IC50 values for these activities:

CompoundIC50 (µM) against Cancer Cell Lines
Compound 323.39 (HCT-116)
Compound 921.41 (MCF-7)
Compound 4>100 (all lines)

These findings indicate that certain derivatives may effectively target cancer cells while exhibiting low toxicity towards normal cells .

Case Studies and Research Findings

  • Antimalarial Efficacy : A study conducted by Murugan et al. demonstrated that derivatives of quinoline showed significant growth inhibition against both sensitive and resistant strains of P. falciparum, with IC50 values indicating potent antimalarial activity .
  • Antiviral Mechanism : In silico studies revealed that quinoline derivatives could disrupt viral replication mechanisms by inhibiting protease activity essential for dengue virus maturation .
  • Anticancer Screening : A comprehensive evaluation of various quinoline derivatives indicated that those with specific functional groups exhibited enhanced cytotoxicity towards cancer cell lines while maintaining safety profiles for normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-6,7-difluoroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation of quinoline precursors. For example, chlorination using POCl₃ under reflux (6 hours, 640 mmol) followed by fluorination with KF·2H₂O under microwave irradiation (e.g., 150°C, 30 min) improves efficiency . Key parameters include stoichiometry, solvent choice (e.g., DMF for fluorination), and reaction time. Yields >70% are achievable with purification via column chromatography (petroleum ether:EtOAc = 8:1) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve substituent positions; chlorine and fluorine atoms induce distinct splitting patterns. Use deuterated DMSO or CDCl₃ for solubility .
  • IR Spectroscopy : Confirm C-Cl (600–800 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : ESI-MS (m/z ~224 [M+1]) verifies molecular weight and fragmentation pathways .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Purity >97% (HPLC) minimizes decomposition. Avoid aqueous or basic environments to prevent hydrolysis of chloro/fluoro groups .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in the quinoline ring during synthesis?

  • Methodological Answer : Use directing groups (e.g., methoxy at C6/C7) to control fluorination sites. Microwave-assisted reactions with KF·2H₂O enhance selectivity for C6/C7 positions. Computational modeling (DFT) predicts activation barriers for competing pathways, guiding solvent and catalyst selection (e.g., Zn/NH₃ for ortho-selectivity) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Replace Cl/F at C2/C4 with electron-withdrawing groups (e.g., NO₂) to enhance bioactivity.
  • Biological Assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus), and anticancer potency via MTT assays (e.g., IC₅₀ in HeLa cells).
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How can computational methods predict the reactivity and binding interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electrophilic aromatic substitution pathways .
  • Molecular Docking : Simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina. Fluorine atoms often form hydrophobic contacts, while chlorine participates in halogen bonding .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :

  • Cross-Validation : Repeat NMR in alternate solvents (e.g., D₂O for exchangeable protons) or use DEPT-135 to distinguish CH₂/CH₃ groups.
  • High-Resolution MS : Confirm molecular formula via exact mass (e.g., ±0.001 Da tolerance).
  • X-ray Crystallography : Resolve structural ambiguities; intramolecular interactions (e.g., C–H⋯Cl) may explain spectral anomalies .

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